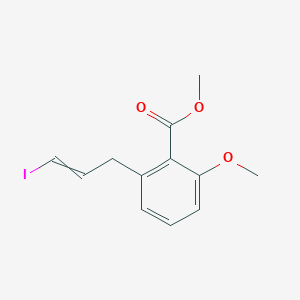
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a prop-2-en-1-yl group, which is further connected to a methoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxybenzoic acid and 3-iodoprop-2-en-1-ol.
Esterification: The 6-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-methoxybenzoate.
Alkylation: The methyl 6-methoxybenzoate is then subjected to alkylation with 3-iodoprop-2-en-1-ol under basic conditions, typically using a base like potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Alkylation: Continuous flow alkylation processes to ensure high yield and purity.
Purification: The final product would be purified using techniques such as recrystallization or chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of saturated benzoate derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methoxybenzoate moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-bromoprop-2-en-1-yl)-6-methoxybenzoate
- Methyl 2-(3-chloroprop-2-en-1-yl)-6-methoxybenzoate
- Methyl 2-(3-fluoroprop-2-en-1-yl)-6-methoxybenzoate
Uniqueness
Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and more effective in binding to biological targets.
Propriétés
Numéro CAS |
624727-25-9 |
|---|---|
Formule moléculaire |
C12H13IO3 |
Poids moléculaire |
332.13 g/mol |
Nom IUPAC |
methyl 2-(3-iodoprop-2-enyl)-6-methoxybenzoate |
InChI |
InChI=1S/C12H13IO3/c1-15-10-7-3-5-9(6-4-8-13)11(10)12(14)16-2/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
ZENQLONROXFMHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C(=O)OC)CC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
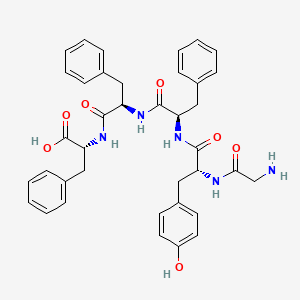
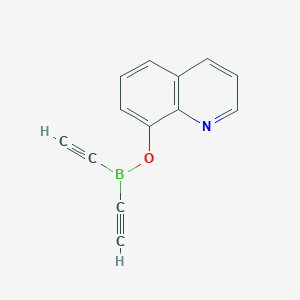
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
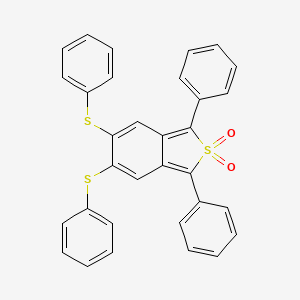
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
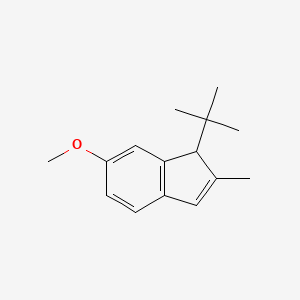
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
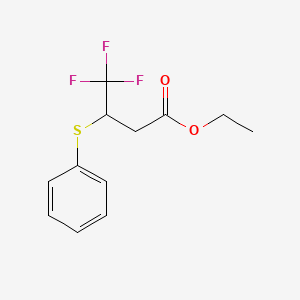

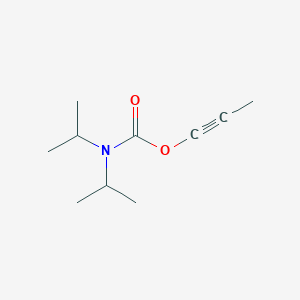
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
